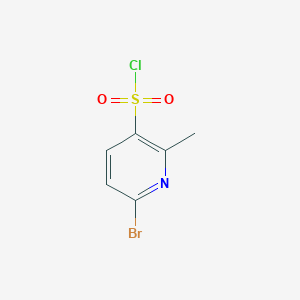![molecular formula C25H31N3O3 B2618059 10'-ethoxy-4'-(4-ethoxyphenyl)-1-methyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene CAS No. 899727-90-3](/img/structure/B2618059.png)
10'-ethoxy-4'-(4-ethoxyphenyl)-1-methyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of piperidine and tricyclic structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene involves multiple steps, including the formation of the spiro linkage and the incorporation of ethoxy and phenyl groups. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the tricyclic structure. The reaction conditions often involve the use of strong bases and solvents to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Scientific Research Applications
10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, neurotransmitter release, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene include other spiro compounds and piperidine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 10’-ethoxy-4’-(4-ethoxyphenyl)-1-methyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene lies in its specific combination of ethoxy and phenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-4-29-19-11-9-18(10-12-19)21-17-22-20-7-6-8-23(30-5-2)24(20)31-25(28(22)26-21)13-15-27(3)16-14-25/h6-12,22H,4-5,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJFLIARCLUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC35CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2617976.png)
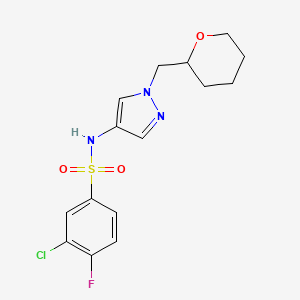
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)
![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)
![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)
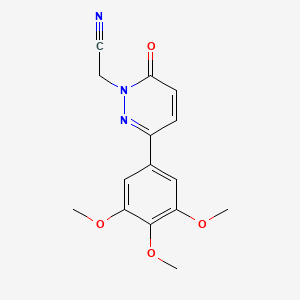
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)
![3-(3-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2617989.png)
![6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2617992.png)
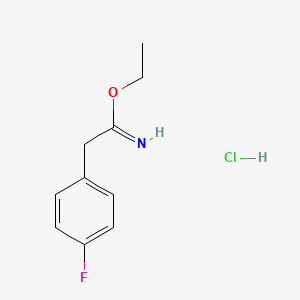
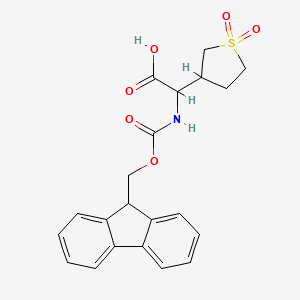
![N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2617998.png)
